2-(3-Bromo-4-methoxyphenyl)indolizine
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. . The presence of a bromo and methoxy group on the phenyl ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)indolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the radical cyclization/cross-coupling approach, which provides efficient construction of the indolizine ring . This method often employs radical species or intermediates to achieve high atom- and step-economy.
Industrial Production Methods
Industrial production of indolizine derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce various substituted indolizines .
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)indolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to receptors or enzymes, leading to modulation of cellular processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar structure but lacking the bromo and methoxy groups.
Indolizine: The core structure without additional substituents.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)indolizine is unique due to the presence of the bromo and methoxy groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
6285-62-7 |
---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)indolizine |
InChI |
InChI=1S/C15H12BrNO/c1-18-15-6-5-11(9-14(15)16)12-8-13-4-2-3-7-17(13)10-12/h2-10H,1H3 |
InChI Key |
QCWYKAWLWOSPQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)Br |
Origin of Product |
United States |
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